

Application Notes and Protocols for Crystallizing ATSP-7041 with a Target Protein

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATSP-7041 is a potent, cell-permeable, stapled α -helical peptide that dually inhibits the p53-MDM2/MDMX interactions.[1][2][3] By disrupting these interactions, ATSP-7041 reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in p53 wild-type cancer cells.[4] The determination of the three-dimensional structure of ATSP-7041 in complex with its target proteins is crucial for understanding its mechanism of action and for guiding the rational design of next-generation therapeutics.

These application notes provide a comprehensive guide for the co-crystallization of **ATSP-7041** with a target protein, using the known interaction with the N-terminal domain of MDMX as a primary example. The protocols described herein are intended to be adaptable for other target proteins that interact with α -helical peptides.

Data Presentation

Table 1: Physicochemical and Binding Properties of ATSP-7041

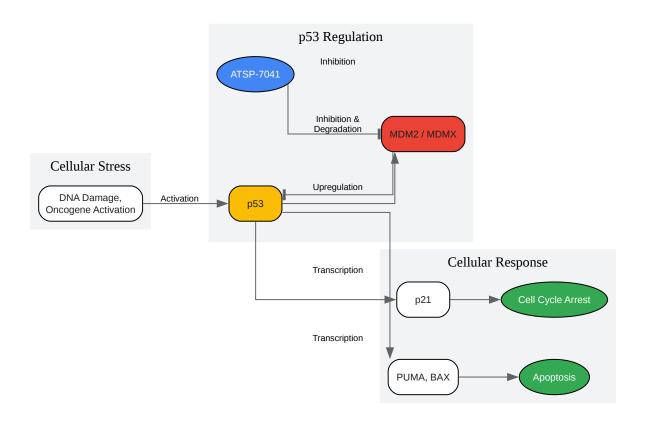


Property	Value	Reference
Chemical Formula	C108H157N29O27	[2]
Molecular Weight	2297.6 g/mol	[2]
Binding Affinity (K _i) to MDM2	0.8 nM	[2]
Binding Affinity (K _i) to MDMX	7.6 nM	[2]
α-Helicity	High	[2]

Signaling Pathway

ATSP-7041 functions by disrupting the negative regulation of the p53 tumor suppressor protein by MDM2 and MDMX. Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation.[5][6] Both MDM2 and its homolog MDMX bind to the transactivation domain of p53, inhibiting its transcriptional activity.[5] In many cancers, MDM2 and/or MDMX are overexpressed, leading to the suppression of p53's tumor-suppressive functions.[7] **ATSP-7041** mimics the α-helical region of the p53 transactivation domain, competitively binding to the p53-binding pockets of both MDM2 and MDMX.[2] This releases p53 from its negative regulators, allowing it to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[4][8]





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p53 signaling pathway and the mechanism of action of ATSP-7041.

Experimental Workflow

The general workflow for obtaining a co-crystal structure of **ATSP-7041** with a target protein involves several key stages: preparation of the target protein and the stapled peptide, co-crystallization screening, and optimization of crystallization conditions.



Component Preparation Target Protein ATSP-7041 **Expression & Purification** Synthesis & Purification Complex Formation & Screening **Complex Formation** (Protein + ATSP-7041) Crystallization Screening (Sparse Matrix) Analysis & Optimization Hit Identification Optimization of Crystallization Conditions Structure Determination X-ray Diffraction Structure Solution

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General experimental workflow for co-crystallization.

Experimental Protocols



Target Protein Expression and Purification

This protocol is based on the expression and purification of the N-terminal domain of human MDMX (residues 23-111), which can be adapted for other similar target proteins.[9]

1.1. Expression Vector:

• Subclone the gene encoding the target protein domain into a suitable expression vector, such as a pGEX or pET-based vector with an N-terminal affinity tag (e.g., GST or His₆-tag) for purification.

1.2. Protein Expression:

- Transform E. coli BL21(DE3) cells with the expression plasmid.
- Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
- Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

1.3. Purification:

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 1 mM DTT) supplemented with protease inhibitors.
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Apply the supernatant to an appropriate affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins).



- Wash the column extensively with wash buffer (lysis buffer with increased salt concentration, e.g., 500 mM NaCl).
- Elute the protein using an appropriate elution buffer (e.g., lysis buffer with 20 mM reduced glutathione for GST-tags or an imidazole gradient for His-tags).
- (Optional) If the affinity tag needs to be removed, incubate the eluted protein with a specific protease (e.g., Thrombin or TEV protease) according to the manufacturer's instructions.
- Perform a second affinity chromatography step to remove the cleaved tag and uncleaved protein.
- Further purify the protein by size-exclusion chromatography (SEC) using a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).
- Pool the fractions containing the pure, monodisperse protein, concentrate to 10-20 mg/mL, and flash-freeze in liquid nitrogen for storage at -80°C.

ATSP-7041 Peptide Synthesis and Preparation

ATSP-7041 can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1][2]

2.1. Synthesis:

- The synthesis is typically performed on an automated peptide synthesizer using a Rink amide resin.[8]
- Specialized non-natural amino acids for the hydrocarbon staple are incorporated during the synthesis.
- Ring-closing metathesis is performed on the resin-bound peptide using a Grubbs catalyst.[1]

2.2. Purification and Preparation:

Cleave the peptide from the resin and deprotect using a standard TFA cocktail.



- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
- Lyophilize the pure peptide to a fluffy powder.
- For crystallization, dissolve the lyophilized ATSP-7041 in a suitable solvent, such as DMSO or water, to a high stock concentration (e.g., 50-100 mM).

Co-crystallization of ATSP-7041 with the Target Protein

This protocol outlines the setup of sitting drop vapor diffusion experiments for co-crystallization screening.

3.1. Complex Formation:

- Thaw the purified target protein on ice.
- Prepare the protein-peptide complex by mixing the target protein with **ATSP-7041** in a 1:1.5 to 1:3 molar ratio.
- Incubate the mixture on ice for at least 1 hour to allow for complex formation.
- Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to remove any precipitate.

3.2. Crystallization Screening:

- Use commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, Index Screen) to sample a wide range of crystallization conditions.[10][11]
- Set up crystallization plates (e.g., 96-well sitting drop plates) using a crystallization robot or by hand.[12]
- Pipette the reservoir solutions into the wells of the crystallization plate.
- In the sitting drop wells, mix 0.1-0.5 μL of the protein-**ATSP-7041** complex with an equal volume of the corresponding reservoir solution.[13]



- Seal the plates and incubate at a constant temperature (e.g., 20°C).
- Monitor the drops for crystal growth regularly over several weeks.

Table 2: Starting Crystallization Condition for ATSP-7041:MDMX Complex

Component	Concentration	рН
Polyethylene glycol (PEG) 4000	15% (w/v)	5.5
Sodium Citrate	0.1 M	5.5

This condition serves as a good starting point for optimization or as a positive control.

Optimization of Crystallization Conditions

Once initial crystal hits are identified, the conditions need to be optimized to obtain diffractionquality crystals.

4.1. Fine-tuning:

• Systematically vary the concentrations of the precipitant, buffer pH, and salt concentration around the initial hit condition.

4.2. Additives:

• Screen a panel of additives that can sometimes improve crystal quality. These can include small molecules, detergents, or metal ions.

4.3. Seeding:

 If crystals are small or of poor quality, microseeding or macroseeding techniques can be employed. This involves transferring crushed crystals from a previous drop into a new, equilibrated drop to promote the growth of larger, single crystals.

Table 3: Troubleshooting Common Crystallization Problems



Observation	Potential Cause	Suggested Solution
Amorphous Precipitate	Protein/precipitant concentration too high; protein instability.	Reduce protein and/or precipitant concentration; vary temperature; check protein purity and monodispersity.[14] [15]
Phase Separation	High concentration of certain precipitants (e.g., high MW PEGs).	Increase salt concentration; change precipitant type; vary temperature.[15]
Many Small Crystals	High level of nucleation.	Reduce protein/precipitant concentration; increase drop volume; try microseeding.[14]
Clear Drops	Protein concentration too low; conditions not conducive to precipitation.	Increase protein concentration; try different screens.

Conclusion

The protocols and data provided in these application notes offer a comprehensive framework for the successful co-crystallization of the stapled peptide **ATSP-7041** with its target proteins. By leveraging the known crystallization conditions of the **ATSP-7041**:MDMX complex and employing systematic screening and optimization strategies, researchers can elucidate the structural basis of this important therapeutic interaction, thereby accelerating the development of novel p53-reactivating cancer therapies.

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Methodological & Application





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